N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide
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Overview
Description
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C21H17NO3S and its molecular weight is 363.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
Research has demonstrated various synthetic pathways and the reactivity of compounds structurally related to N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide. For example, Aleksandrov et al. (2017) explored the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, a structurally related compound, showcasing the potential for electrophilic substitution reactions such as nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017).
Antimicrobial Applications
Popiołek et al. (2016) designed, synthesized, and evaluated the in vitro antimicrobial activity of new furan/thiophene-1,3-benzothiazin-4-one hybrids, highlighting the therapeutic potential of such compounds. Several synthesized compounds showed good activity against Gram-positive, Gram-negative bacteria, and yeasts, emphasizing the relevance of structural modifications in enhancing antimicrobial properties (Popiołek, Biernasiuk, & Malm, 2016).
Analytical and Bioimaging Applications
A study by Ravichandiran et al. (2020) on a phenoxazine-based fluorescent chemosensor, which includes structural elements similar to this compound, demonstrated its application for the discriminative detection of Cd2+ and CN− ions. This research underscores the potential for using structurally related compounds in bio-imaging and analytical applications, including live cell and zebrafish imaging, offering insights into the detection and analysis of environmental and biological samples (Ravichandiran et al., 2020).
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological activities, including protein tyrosine kinase (ptk) inhibitory activity . Therefore, it’s plausible that this compound may also target PTKs, which play crucial roles in cellular signal transduction pathways, regulating cellular functions such as proliferation, growth, and differentiation .
Mode of Action
Some furan derivatives have been reported to cause cytotoxicity in cancer cells through several apoptotic events, including the activation of the fas death receptor, fadd, caspase 8, caspase 3, caspase 9, and cleaved parp . These events occur alongside cell cycle arrest from the up-regulation of p53 and p21 . It’s possible that N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide may exhibit a similar mode of action.
Biochemical Pathways
Furan derivatives have been reported to cause apoptosis via the activation of an extrinsic pathway leading to caspase activation and cell cycle arrest from activated p53 . This suggests that the compound may affect similar biochemical pathways.
Result of Action
Some furan derivatives have been reported to exert a potent suppressive effect on colorectal cancer cells . It’s possible that this compound may have similar effects.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3S/c23-17(14-7-9-15(10-8-14)18-5-3-11-25-18)13-22-21(24)20-12-16-4-1-2-6-19(16)26-20/h1-12,17,23H,13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGITVIBTPSFAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.